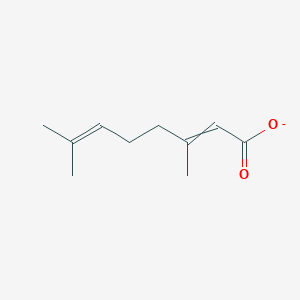

3,7-Dimethylocta-2,6-dienoate(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

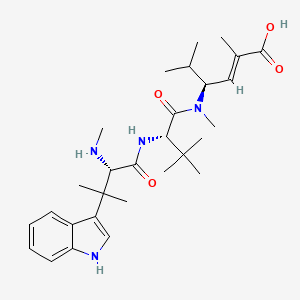

3,7-dimethylocta-2,6-dienoate(1-) is major species at pH 7.3. It is an alpha,beta-unsaturated monocarboxylic acid, a methyl-branched fatty acid, a monoterpenoid and a polyunsaturated fatty acid anion.

Scientific Research Applications

Radical Addition Reactions

3,7-Dimethylocta-2,6-dienoate(1-) has been studied for its reactions with organic radicals. For instance, McQuillin and Wood (1976) explored the reactions of 3,7-dimethylocta-1,6-diene with radicals generated by manganese(III) acetate, revealing addends in different groups reacting at specific bonds, indicating a potential for selective radical additions in organic synthesis (McQuillin & Wood, 1976).

Applications in Polymer Synthesis

Dolatkhani, Cramail, and Deffieux (1995) discussed the use of 3,7-dimethylocta-1,6-diene in the synthesis of ethylene-propylene-diene terpolymers (EPDM), analyzing its reactivity compared to other linear dienes. This demonstrates its utility in the creation of specialized polymers (Dolatkhani, Cramail, & Deffieux, 1995).

Isolation from Natural Sources

Yang et al. (2013) isolated new acyclic monoterpenoids, including 3,7-dimethylocta-2,6-dienoate, from Acanthopanax sessiliflorus fruits. This indicates its presence in natural sources and potential applications in natural product chemistry and pharmacology (Yang et al., 2013).

Reactivity with Transition Metals

Research by McQuillin and Parker (1975) on the complexing of terpenes with transition metals included 3,7-dimethylocta-1,6-diene. They examined its catalytic oxidation and hydroformylation, providing insights into its potential applications in catalysis (McQuillin & Parker, 1975).

properties

Molecular Formula |

C10H15O2- |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

3,7-dimethylocta-2,6-dienoate |

InChI |

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1 |

InChI Key |

ZHYZQXUYZJNEHD-UHFFFAOYSA-M |

SMILES |

CC(=CCCC(=CC(=O)[O-])C)C |

Canonical SMILES |

CC(=CCCC(=CC(=O)[O-])C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium](/img/structure/B1235972.png)

![(1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1235987.png)